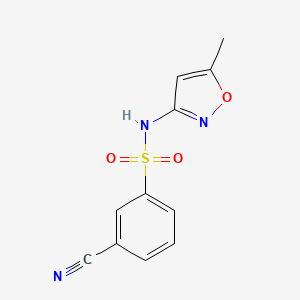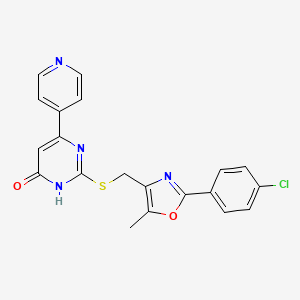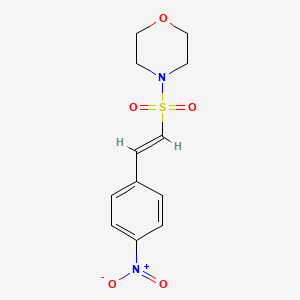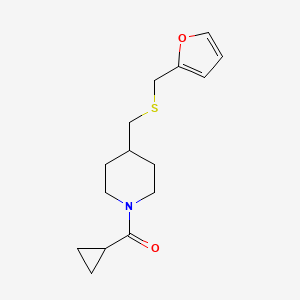
3-cyano-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-cyano-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide (CMOBS) is a synthetic compound that has been studied for its potential applications in scientific research. It is a derivative of sulfonamide and has been found to have several biochemical and physiological effects. CMOBS has been used in a variety of research projects, including studies on the mechanisms of action of drugs, the development of new drugs, and the characterization of proteins.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Synthesis of Sulfonamide Derivatives : A variety of sulfonamide derivatives, including 3-cyano-N-(5-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide, have been synthesized for various research applications. These compounds are typically created by reacting aromatic ketones with aromatic aldehydes, followed by further chemical reactions (Dighe, Mahajan, Maste, & Bhat, 2012).
- Crystal Structure Elucidation : The crystal structure of similar sulfonamide compounds has been determined using techniques like NMR, UV-VIS, IR spectroscopy, and X-ray diffraction. This helps in understanding the molecular conformation and interactions within the compound (Subashini, Hemamalini, Muthiah, Bocelli, & Cantoni, 2009).
Biodegradation and Environmental Studies
- Biodegradation Research : Research on the aerobic biodegradation of sulfonamide antibiotics, including derivatives like this compound, has been conducted. Such studies focus on how these compounds are broken down in environments like activated sludge and their utilization as carbon and nitrogen sources (Müller, Schüssler, Horn, & Lemmer, 2013).
Applications in Medicinal Chemistry and Drug Design
- Antimicrobial Activity : Sulfonamide compounds have been evaluated for their antimicrobial properties against various bacterial and fungal strains. This highlights their potential use in the development of new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
- Inhibition of Human Carbonic Anhydrase Isozymes : Some sulfonamide derivatives have been studied for their inhibitory effects on human carbonic anhydrases, which are enzymes involved in various physiological processes. These studies are crucial for drug discovery, particularly for conditions where these enzymes play a key role (Alafeefy, Abdel‐Aziz, Vullo, Al-Tamimi, Awaad, Mohamed, Capasso, & Supuran, 2015).
Chemical Properties and Reactions
- Chemical Reactions and Derivatives : The compound and its derivatives have been used in various chemical reactions to create new molecules with potential applications in materials science and pharmaceuticals. This includes reactions like carbonylation and the formation of cyclic sulfonamides (Kornienko, Pil'o, Kozachenko, Prokopenko, Rusanov, & Brovarets, 2014).
Propiedades
IUPAC Name |
3-cyano-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3S/c1-8-5-11(13-17-8)14-18(15,16)10-4-2-3-9(6-10)7-12/h2-6H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNDJGHBNWRRPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-dimethyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2772060.png)


![2-(1H-benzo[d]imidazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2772064.png)

![N-(2,4-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2772066.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,5-dimethylbenzoate](/img/structure/B2772068.png)

![N-{4-[(4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2772072.png)
![N-cyclohexyl-4-methyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2772073.png)


